Myeloid antimicrobial peptide BMAP-27
Description
Definition and Classification within Cathelicidin Family
Bovine Myeloid Antimicrobial Peptide-27 is defined as a 27-residue cationic antimicrobial peptide belonging to the cathelicidin family of host defense peptides. The cathelicidin family represents a major group of antimicrobial peptides characterized by a highly conserved cathelin domain at the N-terminal region and a highly variable antimicrobial peptide domain at the C-terminal region. This peptide family serves as a conserved component of the innate immune response found across numerous vertebrate species, including humans and various farm animals.
The structural organization of Bovine Myeloid Antimicrobial Peptide-27 exemplifies the typical cathelicidin architecture, consisting of two functional domains that define its classification within this peptide family. The cathelin domain exhibits very high interspecies homology in its basic amino acid sequence, while the antimicrobial domain located at the C-terminus displays substantial diversity both between and within species. This structural dichotomy reflects the evolutionary pressure to maintain conserved regulatory functions while allowing for specialized antimicrobial activities.
Within the broader cathelicidin classification system, Bovine Myeloid Antimicrobial Peptide-27 belongs to the group of peptides with α-helical structure, alongside other bovine cathelicidins such as Bovine Myeloid Antimicrobial Peptide-28 and Bovine Myeloid Antimicrobial Peptide-34. The cathelicidin family comprises five distinct structural groups, including cyclic dodecapeptides with one disulfide bond, porcine protegrins with two disulfide bonds, α-helical peptides, peptides containing high numbers of tryptophan residues, and short molecules arranged in tandem repeats.
The peptide is specifically classified as a member of the bovine myeloid antimicrobial peptides, which are stored in the secretory granules of neutrophils and macrophages. These peptides can be released extracellularly upon leukocyte activation, where they function as part of the oxygen-independent antimicrobial defense system. The classification of Bovine Myeloid Antimicrobial Peptide-27 within this family is supported by its demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Historical Context and Discovery
The discovery of Bovine Myeloid Antimicrobial Peptide-27 emerged from the broader historical development of cathelicidin research, which began with the isolation of the first cathelicidin, cecropin, in 1980 from tissues of the Hyalophora cecropia moth. The establishment of mammalian cathelicidins followed in the late 1980s with the isolation of bactenecins from bovine neutrophils, specifically Bac5 and Bac7, which represented the first identified mammalian members of this peptide family.
The formal characterization of Bovine Myeloid Antimicrobial Peptide-27 was documented in 1996 through the work of Skerlavaj and colleagues, who published the biological characterization of this peptide alongside the identification of structural requirements for antimicrobial and cell lytic activities. This foundational research established the peptide's antimicrobial properties and provided initial insights into its mechanism of action against various pathogenic microorganisms.
The historical development of cathelicidin research was significantly advanced by the recognition that these peptides shared a common proregion known as the cathelin domain, which led to their classification as a distinct family of antimicrobial peptides. The peptide family was initially identified in mammals within bone marrow myeloid cells, leading to their alternative designation as myeloid antimicrobial peptides. This historical context explains the nomenclature of Bovine Myeloid Antimicrobial Peptide-27, which reflects both its cellular origin and species of derivation.
Subsequent research efforts have continued to expand understanding of Bovine Myeloid Antimicrobial Peptide-27, with structural studies utilizing nuclear magnetic resonance spectroscopy to determine its three-dimensional structure in membrane-mimetic environments. These advances have provided detailed insights into the peptide's mechanism of action and have informed efforts to develop synthetic analogues with improved therapeutic properties.
Significance in Antimicrobial Research
Bovine Myeloid Antimicrobial Peptide-27 holds considerable significance in antimicrobial research due to its potent and broad-spectrum activity against clinically relevant pathogenic microorganisms. The peptide demonstrates remarkable efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus. This broad-spectrum activity is particularly valuable in the current era of increasing antimicrobial resistance, where novel therapeutic approaches are urgently needed.
Research has demonstrated that Bovine Myeloid Antimicrobial Peptide-27 exhibits rapid bactericidal activity, with complete bacterial killing achieved within 20 minutes of exposure. This rapid mechanism of action contrasts favorably with many conventional antibiotics and represents a significant advantage in clinical applications where quick pathogen elimination is crucial. The peptide's ability to disrupt membrane integrity through rapid and extensive permeabilization provides a mechanism of action that is less likely to encounter resistance development compared to traditional antibiotics that target specific cellular processes.
The antimicrobial efficacy of Bovine Myeloid Antimicrobial Peptide-27 has been extensively characterized through minimum inhibitory concentration studies, revealing activity against diverse bacterial species at micromolar concentrations. These studies have shown minimum inhibitory concentration values ranging from 1 to 8 micromolar against most tested bacterial strains, demonstrating potent antimicrobial activity across a broad spectrum of pathogens.
Beyond its direct antimicrobial properties, Bovine Myeloid Antimicrobial Peptide-27 has demonstrated significant potential in antiviral research, particularly against human immunodeficiency virus type 1. The peptide's ability to block viral infection through mechanisms involving aromatic phenylalanine residues and helical structures has opened new avenues for antiviral drug development. Additionally, recent research has explored the peptide's anticancer properties, with studies showing activity against colon cancer cells through mechanisms involving apoptosis induction and cell cycle regulation.
Evolutionary Conservation and Origin
The evolutionary conservation of Bovine Myeloid Antimicrobial Peptide-27 reflects the fundamental importance of cathelicidin-mediated antimicrobial defense across mammalian species. Phylogenetic analysis has demonstrated that genes encoding mammalian cathelicidins, including Bovine Myeloid Antimicrobial Peptide-27, are descendants of a single, remotely related ancestral gene that evolved prior to the separation of birds from mammals. This ancient evolutionary origin underscores the critical role that these peptides play in innate immune defense systems.
The genomic organization of cathelicidin genes provides further evidence of their evolutionary significance and conservation. In cattle, more than ten cathelicidin genes, including the gene encoding Bovine Myeloid Antimicrobial Peptide-27, are located in a clustered arrangement on chromosome 22q24. This chromosomal clustering pattern is conserved across multiple mammalian species, with similar gene clusters found on chromosome 13 in pigs, chromosome 19 in sheep, and chromosome 2p in chickens. The maintenance of this clustered organization across diverse species suggests strong evolutionary pressure to preserve coordinated regulation of cathelicidin expression.
Bioinformatic analysis of the bovine genome has revealed seven protein-coding cathelicidin genes, designated CATHL1-7, which includes two identical copies of CATHL4. Six of these seven protein-coding genes are expressed in leukocytes extracted from milk of high somatic cell count cows, indicating their active role in mammary gland defense mechanisms. The gene encoding Bovine Myeloid Antimicrobial Peptide-27 corresponds to CATHL5, which shows constitutive expression across several sites in the mammary gland.
The evolutionary conservation of cathelicidin structure is evident in the consistent organization of all cathelicidin genes, which consist of four exons with highly conserved functions. The first exon encodes a signal peptide of 29-30 amino acid residues, while exons 2 and 3 encode the cathelin domain comprising 99-114 amino acids. Exon 4 encodes the mature antimicrobial peptide domain, which in the case of Bovine Myeloid Antimicrobial Peptide-27 consists of 27 amino acid residues. This conserved genomic architecture facilitates the production of functionally similar peptides across diverse mammalian species while allowing for species-specific adaptations in the antimicrobial domain.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GRFKRFRKKFKKLFKKLS |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
BMAP-27 exhibits potent bactericidal activity against a variety of pathogens, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus uberis.
- Gram-negative bacteria : Shows activity against Escherichia coli and other resistant strains .
2.1. Treatment of Infections
BMAP-27 has shown promise in treating infections, especially in patients with cystic fibrosis where multidrug-resistant bacteria are prevalent. Its ability to effectively target resistant strains makes it a candidate for developing new antimicrobial therapies .
2.2. Hybrid Peptide Development
Research has led to the design of hybrid peptides that incorporate features from BMAP-27 and other AMPs like LL-37. These hybrids, such as peptide B1, demonstrate enhanced antimicrobial activity while reducing cytotoxicity, making them suitable for clinical applications .
3.1. Efficacy Against Resistant Strains
A study demonstrated that BMAP-27 effectively reduced biofilm formation in resistant strains of Acinetobacter baumannii, showcasing its potential in combating biofilm-associated infections .
3.2. Synergistic Effects with Antibiotics
Research indicates that combining BMAP-27 with conventional antibiotics can significantly lower the minimum inhibitory concentration (MIC) required for effective treatment against resistant bacterial strains, enhancing the overall efficacy of antibiotic therapies .
Comprehensive Data Table
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism of Action | Disrupts bacterial membranes; inhibits cellular processes |
| Therapeutic Use | Potential treatment for cystic fibrosis-related infections |
| Hybrid Peptides | Development of new peptides combining BMAP-27 with other AMPs for enhanced efficacy |
| Research Findings | Demonstrated efficacy against resistant strains; synergistic effects with antibiotics |
Future Perspectives
The ongoing research into BMAP-27 highlights its potential as a versatile therapeutic agent in the fight against antibiotic-resistant infections. Further studies are needed to explore its full range of applications, including antiviral and anticancer properties, which have shown promise in preliminary investigations .
Comparison with Similar Compounds
Table 1: BMAP-27 vs. BMAP-28
| Feature | BMAP-27 | BMAP-28 |
|---|---|---|
| Target Specificity | Gram-negative bacteria | Gram-positive bacteria, HSV-1 |
| MIC Range (µM) | 1–10 (Gram-negative) | 1–10 (Gram-positive) |
| Cytotoxicity (HC50)* | ~20 µM | ~30 µM |
| Therapeutic Index (HC50/MIC) | 2–20 | 3–30 |
*HC50: Hemolytic concentration for 50% erythrocyte lysis .
Truncated Analogs: BMAP-18 and BMAP-27(1–18)
- BMAP-18 (residues 1–18 of BMAP-27):
- BMAP-27(1–18) :
Table 2: BMAP-27 vs. BMAP-18
| Feature | BMAP-27 | BMAP-18 |
|---|---|---|
| Bactericidal Kinetics | 20 minutes | 120 minutes |
| MIC (µM) for E. coli | 1–2 | 4–8 |
| Hemolytic Activity | High (HC50 ~20 µM) | Low (HC50 > 100 µM) |
| Anticancer IC50 (µM) | 0.5–1 (Colon cancer cells) | 2–4 |
Hybrid and Engineered Peptides
- BMAP-27-Melittin Hybrid: Combines residues 9–20 of BMAP-27 and residues 2–9 of melittin.
- Bomidin :
Other Cathelicidins
- LL-37 (Human) :
- PMAP-23 (Porcine) :
- BuMAPs (Buffalo) :
Key Research Findings and Therapeutic Potential
- Antibacterial : BMAP-27 reduces mortality in murine models of obstructive jaundice and peritonitis by neutralizing endotoxins and suppressing bacterial translocation .
- Anticancer : Induces apoptosis in colon cancer cells (IC50: 0.5–1 µM) by upregulating CASPASE3 and BAX while downregulating BCL-2 .
- Antiparasitic: BMAP-18 and Bomidin inhibit Trypanosoma brucei and Leishmania spp. via mitochondrial disruption .
Q & A
Q. What structural features of BMAP-27 determine its antimicrobial and cytotoxic activities?
BMAP-27 adopts an amphipathic α-helical structure divided into two regions: a cationic N-terminal helix (residues 1–18) that binds anionic microbial membranes and a hydrophobic C-terminal tail (residues 19–27) critical for membrane insertion and cytotoxicity. The hydrophobic tail disrupts lipid bilayers, while the N-terminal helix mediates initial membrane interactions. Truncating the C-terminal tail (e.g., BMAP-18) reduces mammalian cell toxicity while retaining antimicrobial activity . Leucine and phenylalanine "zipper" sequences in BMAP-27 contribute to its assembly on mammalian cells, with substitutions (e.g., alanine) reducing cytotoxicity without compromising antibacterial effects .
Q. How is BMAP-27’s anticancer activity assessed in vitro?
Standard protocols include:
- MTT/CCK-8 assays to measure cell viability (e.g., IC50 determination in SW480/SW620 colon cancer cells using 250–1,000 ng/mL BMAP-27) .
- LDH release assays to quantify membrane damage.
- Gene expression profiling (qPCR/Western blot) for apoptosis markers (e.g., upregulation of CASPASE3, BAX; downregulation of BCL-2) .
- Flow cytometry for cell cycle arrest and apoptosis detection (e.g., Annexin V/PI staining) .
Q. What experimental models are used to study BMAP-27’s antimicrobial mechanisms?
- Lipid vesicle assays to evaluate membrane disruption kinetics.
- Synergism studies with antibiotics (e.g., cefazolin, linezolid) to assess combined efficacy against multidrug-resistant (MDR) pathogens .
- Biofilm eradication assays using static or flow-cell models (e.g., against Staphylococcus or Pseudomonas biofilms) .
Advanced Research Questions
Q. How can hybrid peptide design optimize BMAP-27’s therapeutic index?
Hybridization strategies merge α-helical fragments from BMAP-27 with other AMPs (e.g., OP-145, LL-37) to enhance helicity, charge, and hydrophobicity while reducing cytotoxicity. For example:
- H4 peptide (BMAP-27 residues 9–26 + OP-145 residues 1–16) achieves 90% helicity, +6 charge, and 0.64 hydrophobic moment, improving selectivity for microbial membranes .
- B1 peptide (BMAP-27 residues 9–20 + LL-37 residues 17–29) retains 88% helicity and +9 charge, with minimal hemolysis (<8% at 20 μM) .
Design validation requires in silico tools (e.g., NPS HNN for helicity prediction, MODELLER for homology modeling) and in vitro hemolytic/antiproliferative assays .
Q. How do researchers resolve contradictions in BMAP-27’s cell-type-specific activity?
BMAP-27 exhibits stronger antiproliferative effects in primary colon cancer cells (SW480) vs. metastatic cells (SW620). To address this:
- Transcriptomic profiling identifies differential expression of Wnt/β-catenin pathway genes (e.g., CTNNB1, AXIN1) .
- Molecular docking/MD simulations reveal higher binding affinity for APC and β-catenin in SW480, suggesting tumor suppressor activation as a key mechanism .
- Dose-response studies confirm IC50 variations (e.g., 500 ng/mL effective in SW480 vs. 750 ng/mL in SW620) .
Q. What methodologies validate BMAP-27’s immunomodulatory effects?
- LPS neutralization assays measure inhibition of TNF-α secretion in human PBMCs (e.g., 5 μg/mL BMAP-27 reduces LPS-induced TNF-α by >50%) .
- Cytokine array profiling post-treatment identifies modulation of IL-1α/β, IFN-γ, and other inflammatory mediators .
- In vivo models (e.g., zebrafish or murine colon cancer) assess systemic immune responses .
Q. How are truncated BMAP-27 analogs (e.g., BMAP-18) engineered for reduced toxicity?
- C-terminal truncation removes hydrophobic residues (residues 19–27), lowering hemolysis (e.g., BMAP-18’s IC50 for erythrocytes is 10× higher than BMAP-27) .
- Mitochondrial targeting is assessed via rhodamine 123 staining to confirm apoptosis induction without plasma membrane disruption .
- Selectivity indices (SI = IC50 mammalian cells/MIC pathogens) are calculated (e.g., BMAP-18 SI >10 vs. BMAP-27 SI <2) .
Methodological Challenges and Innovations
Q. What strategies improve BMAP-27’s stability in biological fluids?
Q. How is peptide synergism with conventional antibiotics quantified?
Q. What computational tools predict BMAP-27’s interactions with host and microbial targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
